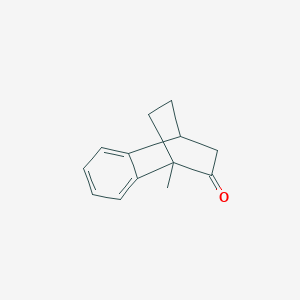
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes. These compounds are characterized by a seven-membered ring containing two oxygen atoms. The presence of the naphthalene moiety in its structure adds to its aromatic properties, making it a compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane typically involves the reaction of naphthalene derivatives with appropriate reagents to form the dioxepane ring. One common method involves the use of propane-1,3-dithiol and a Lewis acid to form the dioxepane structure . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as distillation or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-acetonaphthone .
科学研究应用
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving the interaction of aromatic compounds with biological molecules.
Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane exerts its effects involves its interaction with molecular targets and pathways. The aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems. Additionally, the presence of the dioxepane ring can influence its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
2-Methyl-2-(naphthalen-2-yl)-1,3-dithiane: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms in the ring.
2-Methyl-2-(naphthalen-2-yl)propanenitrile: This compound has a nitrile group instead of the dioxepane ring.
Uniqueness
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane is unique due to the presence of the dioxepane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The oxygen atoms in the ring can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications.
属性
CAS 编号 |
918525-10-7 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
2-methyl-2-naphthalen-2-yl-1,3-dioxepane |
InChI |
InChI=1S/C16H18O2/c1-16(17-10-4-5-11-18-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,4-5,10-11H2,1H3 |
InChI 键 |
PIIQGJXAVQXGLG-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCCCO1)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
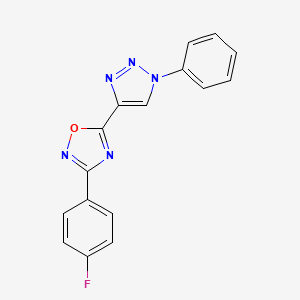
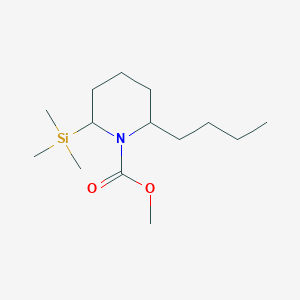
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)

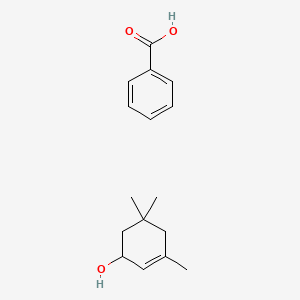
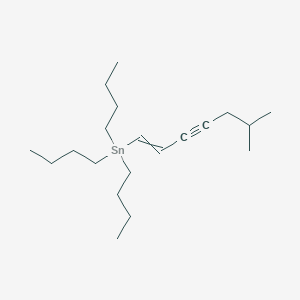
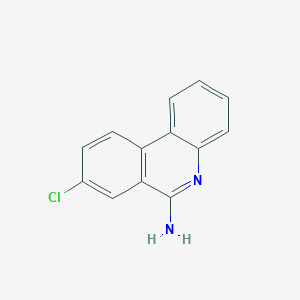

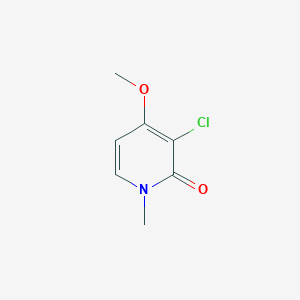
![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
